molecular formula C50H84O23 B12374679 Officinalisnin-II

Officinalisnin-II

Cat. No.: B12374679
M. Wt: 1053.2 g/mol
InChI Key: TUDCHFPLNJLAIG-DVUUGCSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Officinalisnin-II is typically isolated from the roots of Asparagus filicinus through a series of extraction and purification processes. The roots are subjected to continuous reflux extraction using a methanol-water mixture (60% methanol). The extract is then purified using HPD-300 macroporous resin to obtain the saponin-rich fraction .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of macroporous resins and continuous reflux extraction are common techniques in the industrial production of saponins .

Chemical Reactions Analysis

Types of Reactions: Officinalisnin-II undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Officinalisnin-II has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying saponin chemistry and its reactivity.

    Biology: Investigated for its effects on cellular processes, including antioxidative and anti-inflammatory activities.

    Medicine: Explored for its potential anti-aging properties and its ability to enhance the longevity of model organisms like Caenorhabditis elegans.

Mechanism of Action

The mechanism of action of Officinalisnin-II involves its interaction with various molecular targets and pathways. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress, which is a key factor in the aging process. Additionally, this compound has been found to modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Uniqueness of Officinalisnin-II: this compound stands out due to its specific molecular structure and its potent anti-aging effects demonstrated in model organisms. Its ability to enhance the activity of multiple antioxidant enzymes and modulate key signaling pathways makes it a unique and valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C50H84O23

Molecular Weight

1053.2 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1

InChI Key

TUDCHFPLNJLAIG-DVUUGCSZSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Origin of Product

United States

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